molecular formula C19H23BrN2O3 B2980506 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide CAS No. 1394663-05-8

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide

カタログ番号 B2980506
CAS番号: 1394663-05-8
分子量: 407.308
InChIキー: OMQWUCKHEKXPRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide, also known as BDAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAA belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in regulating various physiological processes in the brain.

科学的研究の応用

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to enhance the activity of mGluR5, which is involved in regulating various physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitability. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to have potential applications in the treatment of drug addiction, anxiety, and depression.

作用機序

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide increases the affinity of mGluR5 for glutamate, which leads to increased signaling through the receptor. This increased signaling leads to various physiological effects, including enhanced synaptic plasticity, improved cognitive function, and reduced anxiety and depression.
Biochemical and physiological effects:
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to have various biochemical and physiological effects, including enhanced synaptic plasticity, improved cognitive function, and reduced anxiety and depression. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to increase the activity of various signaling pathways in the brain, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating synaptic plasticity and learning and memory. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in regulating various physiological processes in the brain.

実験室実験の利点と制限

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor activity. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to have good pharmacokinetic properties, including good brain penetration and long half-life, which allows for sustained modulation of the receptor activity. However, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

将来の方向性

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has several potential future directions for research, including further studies of its mechanism of action and physiological effects, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity for mGluR5. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide also has potential applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, drug addiction, anxiety, and depression. Further studies are needed to explore the therapeutic potential of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide in these disorders and to develop new treatment strategies based on its mechanism of action.

合成法

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide can be synthesized using a multi-step synthetic route, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclooctylamine to form the corresponding amide, which is further reacted with 7-bromo-2-hydroxy-3-methoxybenzaldehyde to form 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide. The synthesis of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been reported in several research articles, and the compound has been synthesized using different synthetic routes.

特性

IUPAC Name

2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclooctyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c20-15-12-17-16(24-8-9-25-17)10-14(15)11-18(23)22-19(13-21)6-4-2-1-3-5-7-19/h10,12H,1-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWUCKHEKXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C#N)NC(=O)CC2=CC3=C(C=C2Br)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。